molecular formula C23H45N3O7 B12988140 L-Lysine dodecanoylglutamic acid salt CAS No. 29923-33-9

L-Lysine dodecanoylglutamic acid salt

Cat. No.: B12988140
CAS No.: 29923-33-9
M. Wt: 475.6 g/mol
InChI Key: SBRWRTIVLPAUFI-ZSCHJXSPSA-N
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Description

L-Lysine dodecanoylglutamic acid salt is a specialized amino acid derivative combining L-lysine, an essential amino acid (C₆H₁₄N₂O₂), with dodecanoylglutamic acid, a modified form of glutamic acid esterified with a dodecanoyl (12-carbon) chain. This compound’s structure grants it amphiphilic properties, distinguishing it from simpler lysine salts like hydrochloride or sulfate.

Properties

CAS No.

29923-33-9

Molecular Formula

C23H45N3O7

Molecular Weight

475.6 g/mol

IUPAC Name

(2S)-2,6-diaminohexanoic acid;2-(dodecanoylamino)pentanedioic acid

InChI

InChI=1S/C17H31NO5.C6H14N2O2/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;7-4-2-1-3-5(8)6(9)10/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1

InChI Key

SBRWRTIVLPAUFI-ZSCHJXSPSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.C(CCN)C[C@@H](C(=O)O)N

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.C(CCN)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine dodecanoylglutamic acid salt typically involves the neutralization of N-dodecanoylglutamic acid with L-Lysine. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired salt. The reaction conditions include maintaining a pH of around 7 to 8 and a temperature range of 25°C to 30°C .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using Corynebacterium glutamicum, a bacterium known for its ability to produce amino acids. The fermentation process is optimized to produce high yields of L-Lysine, which is then reacted with dodecanoylglutamic acid to form the salt .

Chemical Reactions Analysis

Types of Reactions

L-Lysine dodecanoylglutamic acid salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions include various derivatives of L-Lysine and dodecanoylglutamic acid, such as oxides, alcohols, and substituted amino acids .

Scientific Research Applications

L-Lysine dodecanoylglutamic acid salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of L-Lysine dodecanoylglutamic acid salt involves its ability to interact with cell membranes and proteins. The compound can form micelles, which encapsulate hydrophobic molecules and enhance their solubility in aqueous environments. This property is particularly useful in drug delivery systems, where the compound can improve the bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares L-lysine dodecanoylglutamic acid salt with other L-lysine salts and related compounds in terms of molecular structure, solubility, applications, production methods, and stability.

Compound Molecular Formula Solubility Key Applications Production Method Stability
This compound C₆H₁₄N₂O₂·C₁₇H₃₁NO₅ (estimated) Low water solubility (lipophilic) Surfactants, cosmetics, sustained-release systems Chemical modification (esterification + salt formation) Stable in non-polar matrices; hydrolyzes in acidic/basic conditions
L-Lysine hydrochloride C₆H₁₄N₂O₂·HCl High water solubility (>500 g/L) Animal feed, pharmaceuticals, food additives Fermentation + HCl neutralization Hygroscopic; stable in dry conditions
L-Lysine sulfate (C₆H₁₄N₂O₂)₂·H₂SO₄ Moderate water solubility Animal feed (contains 51% lysine + by-products) Fermentation + H₂SO₄ neutralization Stable; contains fermentation residues
L-Lysine acetate C₆H₁₄N₂O₂·C₂H₄O₂ High water solubility Pharmaceuticals, dietary supplements Fermentation + acetic acid neutralization Stable in aqueous solutions
L-Lysine L-malate C₆H₁₄N₂O₂·C₄H₆O₅ Enhanced solubility in polar solvents Biochemical studies, amino acid ionic liquids Chemical synthesis (malic acid + lysine) Stable under neutral pH
Calcium lysinate 2C₆H₁₄N₂O₂·Ca Low water solubility Nutritional supplements, specialty chemicals Lysine + calcium hydroxide reaction Stable in solid form
L-Lysine L-glutamate C₆H₁₄N₂O₂·C₅H₉NO₄ Moderate water solubility Food flavoring, pharmaceuticals Fermentation + glutamic acid neutralization Stable in dry environments

Key Research Findings and Differentiation

Structural Impact on Functionality: The dodecanoyl chain in this compound introduces surfactant-like behavior, a property absent in hydrophilic salts like hydrochloride or sulfate. This aligns with patents describing fatty-acid-modified amino acids for emulsifiers in cosmetics . In contrast, L-lysine L-malate’s improved solubility (due to malate’s role in the citric acid cycle) makes it suitable for biochemical applications , while the sulfate variant’s fermentation by-products reduce purity but lower production costs .

Synthesis Complexity: Hydrochloride and sulfate salts are produced via straightforward neutralization post-fermentation . In contrast, dodecanoylglutamic acid salt requires esterification of glutamic acid followed by salt formation, increasing synthesis complexity .

Stability and Solubility Trade-offs: The dodecanoyl derivative’s lipophilicity limits aqueous solubility but enhances stability in lipid-rich environments. This contrasts with L-lysine hydrochloride, which is highly water-soluble but hygroscopic .

Biological Activity: Enzymatic studies on lysine derivatives (e.g., oxidative decarboxylation by L-LOX/MOG) suggest that structural modifications (e.g., dodecanoyl chains) could alter metabolic pathways or bioavailability .

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